molecular formula C25H25N5O2S B2407674 9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine CAS No. 1326928-36-2

9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

Número de catálogo: B2407674
Número CAS: 1326928-36-2
Peso molecular: 459.57
Clave InChI: VYOZMJPZKHXGIT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazolo-triazolo-pyrazine family, characterized by a fused tricyclic core (pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine) with two key substituents:

  • Position 3: A 4-methoxybenzylsulfanyl moiety, enhancing solubility and modulating electronic properties . The CAS registry number is 1031619-27-8, and its molecular weight is 504.59 g/mol (as per a related derivative in ).

Propiedades

Número CAS

1326928-36-2

Fórmula molecular

C25H25N5O2S

Peso molecular

459.57

Nombre IUPAC

11-(4-butoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene

InChI

InChI=1S/C25H25N5O2S/c1-3-4-15-32-21-11-7-19(8-12-21)22-16-23-24-26-27-25(29(24)13-14-30(23)28-22)33-17-18-5-9-20(31-2)10-6-18/h5-14,16H,3-4,15,17H2,1-2H3

Clave InChI

VYOZMJPZKHXGIT-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=CC=C(C=C5)OC)C3=C2

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound 9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. Its complex structure suggests various pharmacological applications, particularly in the fields of oncology and neurology. This article delves into the biological activity of this compound, summarizing key research findings and presenting data on its effects against cancer cell lines and other biological targets.

Structure and Properties

The compound features a unique arrangement of functional groups:

  • Butoxyphenyl group : Contributes to hydrophobic interactions.
  • Methoxybenzyl group : May enhance binding to biological targets.
  • Sulfanyl linkage : Potentially involved in redox reactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The modulation of these targets can influence various cellular pathways, including:

  • Signal transduction
  • Gene expression
  • Metabolic processes

Mechanistic Insights

For instance, compound 3b has been shown to increase apoptosis through the activation of caspases and suppression of NF-κB signaling pathways. This indicates that similar mechanisms could be expected for 9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo derivatives due to their structural similarities.

Case Studies

  • Study on Pyrazolo[4,3-e][1,2,4]triazine Derivatives :
    • Researchers synthesized several derivatives and assessed their anticancer activity.
    • Results indicated stronger cytotoxicity compared to standard chemotherapeutics like cisplatin.
  • Evaluation of Sulfonamide Derivatives :
    • A study focused on sulfonamide derivatives showed enhancement in cytotoxic T lymphocyte activity in vitro.
    • This suggests potential immunomodulatory effects that could complement anticancer therapies.

Future Directions

Further research is necessary to elucidate the specific biological pathways influenced by 9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine. Key areas for future investigation include:

  • In vitro and in vivo studies to determine efficacy against specific cancer types.
  • Mechanistic studies to clarify interactions with molecular targets.
  • Toxicology assessments to evaluate safety profiles for potential therapeutic use.

Comparación Con Compuestos Similares

Structural Analogues with Pyrazolo-Triazolo-Pyrazine Cores

The following table compares the target compound with structurally related derivatives:

Compound Name R1 (Position 9) R2 (Position 3) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound : 9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine 4-Butoxyphenyl 4-Methoxybenzylsulfanyl 504.59 High lipophilicity (predicted)
9-(4-Methoxyphenyl)-3-[3-oxo-3-(4-phenylpiperazinyl)propyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine 4-Methoxyphenyl Propanone-piperazinyl ~550 (estimated) Potential CNS targeting (piperazine)
9-(3,4-Dimethylphenyl)-3-[N-(4-(trifluoromethyl)benzyl)propanamido]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine 3,4-Dimethylphenyl Trifluoromethylbenzyl-propanamide ~530 (estimated) Enhanced receptor binding (CF3 group)
9-(4-Methoxyphenyl)-3-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl 3-Fluorobenzylsulfanyl 395.45 Simplified core; fluorinated substituent
Key Observations:
  • The 4-methoxybenzylsulfanyl group balances solubility and steric bulk, whereas analogs with propanone-piperazinyl () or trifluoromethylbenzyl-propanamide () groups may target specific receptors (e.g., adenosine or kinase receptors) .

Functional Analogues in Pharmacological Contexts

Anti-Inflammatory Activity

highlights pyrazolo[3,4-d]-triazolo-pyrimidinones (e.g., compound II) with COX-2 inhibition (IC50 = 0.9 nM).

Adenosine Receptor (AR) Antagonism

Pyrazolo[3,4-c]pyridine derivatives () exhibit nanomolar affinity for A1/A3 adenosine receptors. Although the target compound’s core differs, its sulfanyl and aryl groups may engage similar binding pockets, warranting further testing .

Herbicidal Activity

Triazolo-pyrazines are explored as herbicides (). For example, triazolopyrimidine sulfonamides (e.g., flumetsulam) inhibit acetolactate synthase. The target compound’s 4-butoxyphenyl group may enhance soil adsorption, a critical factor in agrochemical design .

Physicochemical Properties
  • Solubility : The 4-methoxybenzylsulfanyl group improves aqueous solubility compared to purely aromatic substituents (e.g., ’s trifluoromethylbenzyl group) .
  • Thermal Stability : Pyrazolo-triazolo-pyrazines generally exhibit high melting points (>200°C), as seen in ’s pyrazoline derivative (mp 208–209°C) .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the pyrazolo-triazolo-pyrazine core of this compound?

  • Methodological Answer: The core structure can be synthesized via multi-step heterocyclic condensation. For example, pyrazole intermediates are formed by reacting hydrazine derivatives with α,β-unsaturated ketones (e.g., chalcone analogs) under basic conditions (e.g., NaH in toluene). Subsequent cyclization with thiourea or thiosemicarbazide derivatives introduces the triazole ring. Sulfanyl group incorporation is achieved via nucleophilic substitution using 4-methoxybenzyl mercaptan .
  • Key Tools: Use anhydrous solvents (DMF, toluene), controlled temperature (50–80°C), and inert atmosphere (N₂) to prevent oxidation byproducts .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
  • Structural Confirmation:
  • 1H/13C NMR: Assign peaks for butoxyphenyl (δ ~1.0–1.8 ppm for butyl chain), methoxybenzyl (δ ~3.8 ppm for OCH₃), and pyrazolo-triazolo-pyrazine protons (δ ~7.5–8.5 ppm for aromatic systems) .
  • Elemental Analysis: Verify C, H, N, S content within ±0.3% of theoretical values .

Q. What biological targets are plausible based on structural analogs?

  • Methodological Answer: Molecular docking suggests potential antifungal activity via inhibition of fungal lanosterol 14-α-demethylase (PDB: 3LD6). The methoxy and butoxy groups may enhance membrane permeability, while the sulfanyl moiety interacts with heme iron in the enzyme’s active site . Validate via in vitro antifungal assays (e.g., against Candida albicans) using broth microdilution (MIC50 determination) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with varying substituents on the phenyl rings?

  • Methodological Answer:

  • Electron-Donating Groups (e.g., -OCH₃): Use milder bases (e.g., K₂CO₃) to prevent demethylation. Increase reaction time (72+ hours) for sterically hindered derivatives .
  • Electron-Withdrawing Groups (e.g., -NO₂): Employ polar aprotic solvents (e.g., DMF) to stabilize intermediates. Optimize stoichiometry (1:1.2 molar ratio for nucleophilic thiol addition) .
    • Data-Driven Approach: Design a factorial experiment varying solvent, temperature, and catalyst (e.g., CuI for click chemistry) to identify optimal conditions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.